1-(2-Ethylphenyl)imidazolidine-2,4-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2-ethylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-5-3-4-6-9(8)13-7-10(14)12-11(13)15/h3-6H,2,7H2,1H3,(H,12,14,15) |
InChI Key |
UCBUHMWTUBSMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(=O)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Ethylphenyl Imidazolidine 2,4 Dione and Its Analogues
Established Synthetic Routes to Imidazolidine-2,4-dione Core Structures
The formation of the hydantoin (B18101) heterocycle is a well-documented process in organic chemistry, with several named reactions and strategies developed for its efficient synthesis. encyclopedia.pub These methods typically form the 5-substituted derivatives, which can then be further modified.
The Bucherer-Bergs reaction is a prominent multicomponent reaction used for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubmdpi.com This method involves the reaction of a carbonyl compound (ketone or aldehyde) with potassium cyanide and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org The reaction is typically performed in a solvent such as aqueous ethanol (B145695) and heated to produce the hydantoin product directly. encyclopedia.pub
The mechanism is understood to proceed through the initial formation of a cyanohydrin from the ketone or aldehyde, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an α-amino nitrile. alfa-chemistry.com This intermediate undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the final imidazolidine-2,4-dione structure. alfa-chemistry.comwikipedia.org The versatility of this reaction allows for a wide variety of substituents at the C-5 position of the hydantoin ring by simply changing the starting carbonyl compound. mdpi.com
Table 1: Overview of the Classical Bucherer-Bergs Reaction
| Component | Role | Example Reagents | Typical Conditions |
| Carbonyl Compound | Provides the C5-substituents | Aldehydes, Ketones | 60-110 °C |
| Cyanide Source | Provides the C4-carbonyl and nitrile group | KCN, NaCN | Aqueous Ethanol |
| Ammonium/Carbonate Source | Provides N1, N3, and C2-carbonyl | (NH₄)₂CO₃ | Sealed vessel or reflux |
Another fundamental approach to the imidazolidine-2,4-dione core involves the cyclization of α-amino acids or their corresponding esters with urea (B33335) or isocyanates. mdpi.comnih.gov When an α-amino acid is heated with urea, it typically forms a 5-substituted hydantoin with the release of ammonia and water.
A more controlled method involves the reaction of an α-amino acid ester with an isocyanate. This reaction first forms an N-substituted ureido-acid ester intermediate, which can then be cyclized under acidic or basic conditions to yield an N-1 or N-3 substituted hydantoin. mdpi.comresearchgate.net For example, reacting an amino acid with phenyl isocyanate can lead to 3-phenyl substituted hydantoins. mdpi.com This strategy is particularly relevant for producing N-substituted derivatives like the target compound. A single-step method for synthesizing highly substituted hydantoins from dipeptides has also been developed, proceeding through the dual activation of an amide and a Boc-protecting group. organic-chemistry.orgnih.gov
1,1'-Carbonyldiimidazole (B1668759) (CDI) is a versatile and safer alternative to phosgene (B1210022) for mediating cyclization reactions. wikipedia.org It can be employed to construct the imidazolidine-2,4-dione ring by activating a suitable precursor. organic-chemistry.orgnih.gov For instance, an α-amino acid can be treated with CDI. The CDI activates the carboxylic acid group, forming an acyl-imidazole intermediate. This highly reactive intermediate can then undergo intramolecular cyclization, often with the addition of an amine or under conditions that facilitate the ring closure to form the hydantoin structure. This method is valued for its mild reaction conditions and operational simplicity. organic-chemistry.orgorganic-chemistry.org
Targeted Synthesis of N-Substituted Imidazolidine-2,4-diones
To synthesize the specific molecule 1-(2-ethylphenyl)imidazolidine-2,4-dione, the 2-ethylphenyl group must be incorporated into the structure. This can be achieved either by starting with a molecule already containing this group or by adding it to a pre-formed hydantoin ring.
A direct and logical strategy to synthesize the title compound is to use a starting material that already contains the 2-ethylphenyl moiety. One such approach involves the reaction of 2-ethylphenyl isocyanate with an α-amino acid ester, such as glycine (B1666218) ethyl ester. The initial reaction would yield an N-(2-ethylphenyl)-N'- (carboethoxy)methyl urea derivative. Subsequent base- or acid-catalyzed intramolecular cyclization would directly form this compound.
A related synthesis for a similar compound, 1-(2-Ethyl-phenyl)-3-methyl-4,5-dihydroxy-imidazolidine-2-thione, was achieved by reacting N-(2-ethyl-phenyl)-N'-methyl-thiourea with aqueous glyoxal, demonstrating the feasibility of using N-aryl ureas or thioureas as precursors for such heterocycles. prepchem.com This suggests a plausible route where a derivative of 2-ethylaniline (B167055) is converted into a urea or thiourea (B124793), which is then cyclized.
Table 2: Plausible Direct Synthesis Strategy
| Reactant 1 | Reactant 2 | Intermediate | Product |
| 2-Ethylphenyl isocyanate | Glycine ethyl ester | N-(2-ethylphenyl)-N'-(carboethoxy)methyl urea | This compound |
| N-(2-ethylphenyl)urea | Ethyl chloroacetate | N-(2-ethylphenyl)-N-(carboethoxy)methyl urea | This compound |
An alternative to direct synthesis is the modification of a pre-existing imidazolidine-2,4-dione ring. This approach involves N-arylation, where the 2-ethylphenyl group is attached to the nitrogen atom after the heterocycle has been formed.
This method typically begins with the deprotonation of the N-H bond of the imidazolidine-2,4-dione using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic hydantoin anion. This anion can then react with an activated aryl compound, such as 2-ethylphenyl bromide or iodide, in a nucleophilic substitution reaction. For such N-arylation reactions, a catalyst, often based on copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination), is generally required to facilitate the formation of the new nitrogen-carbon bond. This approach offers flexibility, as a common hydantoin precursor can be used to synthesize a variety of N-aryl derivatives. A similar strategy has been successfully employed for the N-alkylation of the related thiazolidine-2,4-dione heterocycle. researchgate.net
Solid-Phase Synthesis Techniques for Imidazolidine-2,4-dione Libraries
Solid-phase organic synthesis (SPOS) is a highly effective technique for the rapid generation of molecular libraries, which is invaluable in medicinal chemistry and drug discovery. This methodology has been successfully applied to the parallel synthesis of disubstituted imidazolidine-2,4-dione libraries. nih.gov The core strategy involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations, and finally cleaving the desired product from the resin.
A representative multistep approach begins with the coupling of an Fmoc-protected amino acid to a resin-bound scaffold, such as aminobenzimidazole. nih.gov The use of different amino acids introduces the first point of molecular diversity. Following the coupling, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed, typically with a piperidine (B6355638) solution, to expose a free amine. nih.gov This amine serves as a crucial precursor for the formation of the hydantoin ring.
The key cyclization step is achieved by treating the resin-bound amine with 1,1'-carbonyldiimidazole (CDI). nih.gov This reagent reacts with the amine to form an intermediate isocyanate, which then undergoes a spontaneous intramolecular cyclization, attacking the adjacent amide nitrogen to furnish the stable five-membered imidazolidine-2,4-dione ring. nih.gov This sequence allows for the efficient, parallel construction of a large number of unique hydantoin derivatives, with the final products being isolated in good yields and high purity after cleavage from the solid support. nih.gov
Table 1: Key Stages of Solid-Phase Hydantoin Library Synthesis
| Step | Description | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Scaffolding | An initial scaffold molecule is attached to the solid-phase resin. | Resin (e.g., polystyrene), Scaffold (e.g., aminobenzimidazole) | Provides an anchor point for synthesis. |
| 2. Diversity Input | An N-Fmoc protected amino acid is coupled to the resin-bound scaffold. | Fmoc-amino acids, PyBOP, DMF | Introduces the first point of diversity (R-group of the amino acid). |
| 3. Deprotection | The Fmoc protecting group is removed from the nitrogen atom. | 20% Piperidine in DMF | Exposes the free amine required for cyclization. |
| 4. Cyclization | The exposed amine reacts to form the heterocyclic ring. | 1,1'-Carbonyldiimidazole (CDI) | Forms the imidazolidine-2,4-dione (hydantoin) ring via intramolecular cyclization. |
| 5. Cleavage | The final compound is cleaved from the solid support. | Acid (e.g., TFA) | Releases the purified target molecule into solution. |
Synthesis of Spiro and Fused Imidazolidine-2,4-dione Systems
Beyond simple substitution, advanced synthetic strategies are employed to construct more architecturally complex imidazolidine-2,4-diones, including spirocyclic and fused-ring systems. These intricate structures are of significant interest due to their rigid three-dimensional conformations.
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.net This reaction can be harnessed to initiate a domino sequence leading to complex heterocyclic systems, including spiro-hydantoins.
A powerful strategy involves a Knoevenagel/Michael/cyclization domino reaction. nih.gov In this approach, the Knoevenagel condensation between a ketone (e.g., isatin) and an active methylene compound (e.g., barbituric acid or a hydantoin) forms a highly reactive isatylidene intermediate (an α,β-unsaturated carbonyl system). nih.gov This intermediate immediately undergoes a conjugate addition (Michael addition) with a nucleophile. Subsequent intramolecular cyclization and tautomerization yield the final, highly substituted spiro compound, where the spiro-atom connects the two ring systems. nih.gov This methodology allows for the efficient, one-pot synthesis of complex spirocycles with high diastereoselectivity. rsc.org
The cycloaddition step is not limited to Michael additions. The α,β-unsaturated system formed after the initial Knoevenagel condensation can also serve as a dienophile in a Diels-Alder reaction, a type of [4+2] cycloaddition, leading to fused or spirocyclic adducts. organic-chemistry.orgyoutube.com This sequential approach enables the construction of polycyclic scaffolds containing the imidazolidine-2,4-dione core.
Table 2: Example of a Domino Reaction for Spiro-Compound Synthesis
| Reaction Stage | Reactant 1 | Reactant 2 | Reactant 3 | Key Transformation | Resulting Intermediate/Product |
|---|---|---|---|---|---|
| 1. Knoevenagel | Isatin (Ketone) | Barbituric Acid (Active Methylene) | - | Condensation | Isatylidene-barbituric acid (α,β-unsaturated system) |
| 2. Michael Addition | Isatylidene intermediate | Malononitrile (Nucleophile) | - | Conjugate Addition | Open-chain adduct |
| 3. Cyclization | Open-chain adduct | - | - | Intramolecular ring closure | Spiro[pyrimidine-5,3'-indoline] derivative |
Multicomponent Reactions (MCRs) for Complex Imidazolidine-2,4-dione Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are exceptionally efficient for building complex molecules. nih.gov The Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions are prominent MCRs that have been adapted for the synthesis of fused imidazolidine-2,4-dione systems. nih.govbeilstein-journals.org
One elegant strategy employs an Ugi four-component reaction (Ugi-4CR) followed by a post-condensation cyclization. organic-chemistry.orgnih.govresearchgate.net The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly form a complex α-acylamino amide adduct. wikipedia.org By carefully choosing reactants with additional functionalities, this adduct can be induced to cyclize. For instance, using trichloroacetic acid as the carboxylic acid component in an Ugi reaction generates an adduct that, upon treatment with a base like sodium ethoxide, undergoes intramolecular nucleophilic attack to form the hydantoin ring. nih.gov If the initial Ugi components also contain functionalities like an azide (B81097) and an alkyne, a subsequent intramolecular cycloaddition can be triggered, leading to the assembly of highly complex, fused tetracyclic systems incorporating the hydantoin core. nih.gov
Similarly, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which condenses an amino-heterocycle, an aldehyde, and an isocyanide, produces fused imidazoles. rsc.orgnih.gov The adducts from this reaction can be further modified in a subsequent step, such as an intramolecular Diels-Alder reaction, to generate even more complex fused polycyclic architectures. nih.gov These MCR-initiated sequences provide a powerful and convergent pathway to novel and diverse fused heterocyclic scaffolds. nih.gov
Table 3: Ugi MCR-Based Synthesis of a Fused Hydantoin System
| Step | Description | Reactants | Key Transformation |
|---|---|---|---|
| 1. Ugi 4-CR | Multicomponent condensation | 2-Azidobenzaldehyde, Propargylamine, Trichloroacetic Acid, Benzyl isocyanide | Formation of a complex Ugi adduct containing all necessary functionalities. |
| 2. Cyclization | Base-induced ring closure | Ugi Adduct, Sodium Ethoxide (NaOEt) | Intramolecular nucleophilic attack to form the imidazolidine-2,4-dione ring. |
| 3. Cycloaddition | Intramolecular Azide-Alkyne Cycloaddition (IAAC) | Hydantoin-containing intermediate, Heat (reflux) | Formation of a triazole ring, resulting in a fused tetracyclic system. |
Theoretical and Computational Investigations of Imidazolidine 2,4 Dione Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For imidazolidine-2,4-dione derivatives, these calculations help in understanding the distribution of electrons and identifying regions of the molecule that are likely to engage in chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the ground state properties of molecules like 1-(2-Ethylphenyl)imidazolidine-2,4-dione. By using functionals such as B3LYP with basis sets like 6-31++G(d,p), researchers can calculate optimized molecular geometries, energies, and other electronic properties. arabjchem.org
Studies on related 1-substituted hydantoins demonstrate that DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. arabjchem.orgmdpi.com For this compound, these calculations would reveal the precise three-dimensional arrangement of atoms, including the planarity of the imidazolidine (B613845) ring and the orientation of the 2-ethylphenyl substituent relative to the core heterocycle. The electronic properties, such as dipole moment and orbital energies, are also determined, providing a quantitative measure of the molecule's polarity and electronic distribution. arabjchem.org
Table 1: Representative Calculated Ground State Properties for a Substituted Imidazolidine-2,4-dione Note: This table presents typical data obtained from DFT calculations for analogous structures, as specific experimental values for this compound are not publicly available.
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| C2=O8 Bond Length | ~1.21 | Ångströms (Å) |
| C4=O9 Bond Length | ~1.22 | Ångströms (Å) |
| N1-C5 Bond Angle | ~112 | Degrees (°) |
| C5-N1-C(Aryl) Bond Angle | ~120 | Degrees (°) |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values.
For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) concentrated around the electronegative oxygen atoms of the two carbonyl groups (C=O). These areas are electron-rich and represent the most likely sites for electrophilic attack. researchgate.netnih.govresearchgate.net Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms, particularly the N-H proton of the imidazolidine ring, indicating these are electron-deficient sites susceptible to nucleophilic attack. The phenyl ring generally displays a neutral potential (green), though the ethyl substituent can slightly modify this distribution. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity and kinetic stability. libretexts.org
In the case of this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the p-orbitals of the nitrogen and oxygen atoms of the hydantoin (B18101) ring. The LUMO, on the other hand, is generally centered on the carbonyl carbons, which are the most electrophilic centers. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.netlibretexts.org FMO analysis helps in understanding and predicting the outcomes of various chemical reactions. slideshare.net
Table 2: Representative Frontier Orbital Energies for a Substituted Imidazolidine-2,4-dione Note: This table shows typical energy values for similar compounds derived from computational studies.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Value | Highest Occupied Molecular Orbital; electron donor capability |
| LUMO | Value | Lowest Unoccupied Molecular Orbital; electron acceptor capability |
| HOMO-LUMO Gap | Value | Energy difference; indicates chemical reactivity and stability |
Conformational Analysis and Tautomerism Studies.researchgate.net
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape and the existence of different structural isomers, such as tautomers.
Conformational analysis involves identifying the most stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the primary sources of conformational flexibility are the rotation around the single bond connecting the nitrogen (N1) of the hydantoin ring to the ethylphenyl group and the rotation of the ethyl group itself.
Computational methods can be used to explore the conformational landscape by systematically rotating these bonds and calculating the energy of each resulting conformation. chemrxiv.orgnih.gov This process, known as energy minimization, identifies the low-energy, stable conformers. The results of such an analysis would likely show that steric hindrance between the ethyl group and the hydantoin ring plays a significant role in determining the preferred orientation of the phenyl ring. nih.gov The imidazolidine-2,4-dione ring itself has a relatively rigid, nearly planar structure. mdpi.com
Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. Imidazolidine-2,4-dione can exist in several tautomeric forms, including the diketo, keto-enol, and dienol forms. arabjchem.org
Computational studies, particularly DFT calculations, are highly effective in determining the relative stabilities of these tautomers. arabjchem.orgdoaj.org For 1-substituted hydantoins, research has consistently shown that the diketo tautomer (the standard imidazolidine-2,4-dione structure) is the most stable form in both the gas phase and in various solvents. arabjchem.org The enol forms, where a proton has moved from a nitrogen to a carbonyl oxygen to create a hydroxyl group (C=O → C-OH) and a C=N double bond, are significantly higher in energy and thus much less stable. The presence of the 2-ethylphenyl substituent at the N1 position is not expected to alter this fundamental preference for the diketo form.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazolidine-2,4-dione (Hydantoin) |
| Thiazolidine-2,4-dione |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. For imidazolidine-2,4-dione derivatives, MD simulations have been instrumental in elucidating their dynamic behavior and interactions with biological targets.
In a study focused on imidazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key player in diabetes signal transduction, MD simulations were employed to understand the inhibitory mechanism at a molecular level. nih.gov The simulations revealed that the binding of an imidazolidine-2,4-dione derivative stabilized the catalytic region of the PTP1B protein. nih.gov This stabilization made the catalytic sites less accessible. nih.gov Notably, significant changes were observed in the interactions within the P-loop region of the enzyme, involving residues such as His214, Cys215, and Ser216. nih.gov
Another investigation into selective PTP1B inhibitors based on the imidazolidine-2,4-dione scaffold also utilized MD simulations to propose the most probable binding mode of the lead compound with the enzyme. nih.gov These simulations, coupled with binding free energy calculations, are crucial for designing more selective and effective inhibitors. nih.gov The dynamic nature of these interactions, as revealed by MD, provides a more realistic picture than static docking models alone.
Similarly, MD simulations have been applied to study thiazolidinedione derivatives, which share structural similarities with imidazolidine-2,4-diones, as potential inhibitors for other targets like Chlamydia trachomatis. jchemlett.com These studies highlight key amino acid residues that are crucial for stabilizing the inhibitor within the active site. jchemlett.com While not directly on this compound, these findings suggest that the dynamic interactions of the imidazolidine-2,4-dione core are critical for its biological activity.
Key Findings from MD Simulations of Imidazolidine-2,4-dione Derivatives:
| Study Focus | Key Findings | Interacting Residues (Example) | Reference |
|---|---|---|---|
| PTP1B Inhibition | Stabilization of the catalytic region, reduced accessibility of catalytic sites. | His214, Cys215, Ser216 | nih.gov |
Molecular Docking Studies for Ligand-Target Interactions (non-clinical mechanistic focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins and other biological macromolecules.
Molecular docking studies have been pivotal in understanding how imidazolidine-2,4-dione derivatives interact with enzyme active sites. For instance, in the context of PTP1B inhibition, docking analyses have been combined with 3D-QSAR models to provide insights into the structural features relevant to bioactivity. nih.gov These combined approaches help in the rational design of novel derivatives with improved inhibitory potential.
Similarly, docking studies on imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase (LYP) inhibitors have been conducted to guide their design and synthesis. nih.gov In another study, docking was used to investigate the binding of imidazolidine-2,4-dione derivatives as potential Bcl-2 inhibitors, a target in cancer therapy. nih.gov
The power of molecular docking is further exemplified in studies of thiazolidinedione derivatives, which are structurally related to imidazolidine-2,4-diones. For example, docking has been used to predict the binding modes of thiazolidinedione derivatives with VEGFR-2, an important target in anti-angiogenic cancer treatment. nih.gov These studies often reveal that the core heterocyclic motif makes crucial bonds with key amino acids in the enzyme's active site. nih.gov
The interaction of imidazolidine-2,4-dione derivatives with various receptors has also been explored using computational methods.
CB1 Receptor: A study on substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones, derived from 5,5'-diphenylimidazolidine-2,4-dione, evaluated their affinity for the human CB1 cannabinoid receptor. nih.govebi.ac.uk Molecular electrostatic potential and lipophilicity calculations were performed to understand the parameters influencing their affinity. nih.govebi.ac.uk These findings indicate that specific substitutions on the imidazolidine-2,4-dione scaffold can significantly impact receptor binding.
TRPV1 Receptor: While direct studies on this compound and the TRPV1 receptor are not readily available, the broader class of hydantoin derivatives has been investigated for their effects on various cellular targets. The structural flexibility of the imidazolidine-2,4-dione core allows for modifications that could potentially lead to interactions with receptors like TRPV1.
NPY Y2 Receptor: A patent for imidazolidine-2,4-dione (hydantoin) derivatives describes their utility as neuropeptide Y (NPY) Y2 receptor modulators. google.com NPY receptors, including Y2R, are involved in various physiological processes, and their modulation by small molecules is of therapeutic interest. nih.gov
Summary of Receptor Interaction Studies for Imidazolidine-2,4-dione Derivatives:
| Receptor | Type of Study | Key Findings | Reference |
|---|---|---|---|
| CB1 | Affinity evaluation and molecular parameter calculations | Substitutions on the core structure influence affinity. | nih.govebi.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Modeling (focus on chemical structure-biological activity correlation at a molecular level)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A 3D-QSAR study was conducted on a series of novel imidazolidine-2,4-dione derivatives as PTP1B inhibitors. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) techniques. The developed models showed good predictive power, with the CoMSIA model being more predictive. nih.gov The contour maps generated from these models, in conjunction with docking analysis, provided valuable insights into the structural features that are important for biological activity, guiding the design of new derivatives. nih.gov
While not directly on imidazolidine-2,4-diones, QSAR studies on the related thiazolidine-2,4-dione scaffold have also been performed. For example, a QSAR study on thiazolidine-2,4-dione derivatives as inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) used multiple linear regression (MLR) and artificial neural network (ANN) methods. researchgate.netlew.ro The resulting models, based on descriptors like polarizability, molar volume, and hydration energy, showed high correlation coefficients and good predictive ability. researchgate.netlew.ro Such studies underscore the utility of QSAR in predicting the biological activity of new compounds based on their structural and physicochemical properties.
Key Parameters from a 3D-QSAR Study of Imidazolidine-2,4-dione Derivatives as PTP1B Inhibitors:
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | r²pred (Predictive r²) |
|---|---|---|---|---|
| CoMFA | 0.543 | 0.998 | 0.029 | 0.754 |
| CoMSIA | 0.777 | 0.999 | 0.013 | 0.836 |
Data from a study on PTP1B inhibitors. nih.gov
Chemical Reactivity, Derivatization, and Transformation Pathways of 1 2 Ethylphenyl Imidazolidine 2,4 Dione Analogues
Reactions at the Imidazolidine (B613845) Ring Nitrogen Atoms (N1, N3)
The imidazolidine-2,4-dione ring, also known as a hydantoin (B18101) ring, contains two distinct nitrogen atoms. The N3 nitrogen is part of an imide functional group, while the N1 nitrogen is part of an amide group (in a 1-substituted hydantoin). The proton on the N3 atom is significantly more acidic than a typical amide proton due to the electron-withdrawing effect of the two adjacent carbonyl groups. This difference in acidity is the primary factor governing the regioselectivity of reactions at these positions.
Alkylation and acylation are fundamental reactions for modifying the hydantoin core. Due to the higher acidity of the N3-proton, reactions with alkylating or acylating agents under standard basic conditions preferentially occur at the N3 position. nih.govjst.go.jprsc.org The reaction typically proceeds by deprotonation of the N3-H with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion, which then attacks the electrophilic alkyl or acyl source.
However, selective alkylation at the less reactive N1 position (in a 3-substituted or 3-unsubstituted hydantoin) can be achieved. nih.govjst.go.jp This often requires the use of stronger, sterically hindered bases like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in aprotic solvents like tetrahydrofuran (B95107) (THF). nih.govjst.go.jp These conditions favor the formation of the N1-anion, which can then be trapped by an alkylating agent. For a compound like 1-(2-ethylphenyl)imidazolidine-2,4-dione, which already has a substituent at N1, reactivity is confined to the N3 position.
Table 1: Examples of N-Alkylation Reactions on Hydantoin Analogues This table presents data from studies on related hydantoin structures to illustrate typical reaction conditions.
| Starting Material | Alkylating Agent | Base / Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5,5-Diphenylhydantoin | Methyl Iodide | K₂CO₃ / DMF | 3-Methyl-5,5-diphenylhydantoin | - | ucl.ac.be |
| 5,5-Diphenylhydantoin | Iodoethane | K₂CO₃ / DMF | 3-Ethyl-5,5-diphenylhydantoin | 42% | ucl.ac.be |
| 5,5-Diphenylhydantoin | Methyl Iodide | t-BuOK / THF | 1-Methyl-5,5-diphenylhydantoin | 71% | jst.go.jp |
| Hydantoin | Various Alkyl Halides | NaH / DMF | 3-Alkyl-hydantoin | - | researchgate.net |
While condensation reactions are more common at the C5 position, the N-H protons can react with aldehydes, most notably formaldehyde (B43269). This reaction leads to the formation of N-hydroxymethyl derivatives. For instance, the reaction of hydantoin with formaldehyde is a key step in the synthesis of preservatives like 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin). mdpi.com In the case of this compound, such a condensation would occur at the N3 position, yielding 1-(2-ethylphenyl)-3-(hydroxymethyl)imidazolidine-2,4-dione. These hydroxymethyl adducts can serve as electrophilic intermediates for further functionalization.
Reactions at the C5 Position of the Imidazolidine Ring
The C5 position of the imidazolidine-2,4-dione ring is a methylene (B1212753) group (CH₂) flanked by two electron-withdrawing carbonyl groups. This structural feature renders the C5 protons acidic, making the carbon atom a potent nucleophile after deprotonation. This "active methylene" character is the basis for several important carbon-carbon bond-forming reactions.
The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The outcome of these substitutions is dictated by the directing effects of the two substituents on the ring: the ethyl group and the imidazolidine-2,4-dion-1-yl group.
Ethyl Group: This is a weakly activating, ortho-, para-directing group.
Therefore, electrophilic attack will be directed by a combination of these effects. The ethyl group directs to positions 3 and 5, while the deactivating hydantoin group directs to positions 3 and 5. The directing effects are convergent on position 3 and 5. However, the strong deactivating nature of the hydantoin substituent will significantly slow the reaction rate compared to benzene (B151609). Recently, specialized nitrating agents based on a hydantoin structure, such as dinitro-5,5-dimethylhydantoin (DNDMH), have been developed for milder nitration of arenes. organic-chemistry.orgresearchgate.net
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile (E⁺) | Major Predicted Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 1-(2-Ethyl-5-nitrophenyl)imidazolidine-2,4-dione and 1-(2-Ethyl-3-nitrophenyl)imidazolidine-2,4-dione |
| Bromination | Br⁺ | 1-(5-Bromo-2-ethylphenyl)imidazolidine-2,4-dione and 1-(3-Bromo-2-ethylphenyl)imidazolidine-2,4-dione |
| Friedel-Crafts Acylation | R-C=O⁺ | Reaction is unlikely due to the strongly deactivating hydantoin ring. |
The Knoevenagel condensation is a hallmark reaction for hydantoin analogues. wikipedia.org It involves the reaction of the active methylene group at C5 with an aldehyde or a ketone, typically catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt like ammonium acetate. wikipedia.orggoogle.com The reaction proceeds via deprotonation of the C5-H, followed by nucleophilic attack on the carbonyl carbon of the aldehyde/ketone. Subsequent dehydration of the resulting aldol-type intermediate is usually spontaneous and leads to the formation of a C5-alkylidene or C5-benzylidene derivative. sigmaaldrich.comalfa-chemistry.com
These 5-ylidene products are valuable intermediates themselves, with the exocyclic double bond being susceptible to conjugate addition reactions. The reaction is broadly applicable to a wide range of aromatic and aliphatic aldehydes. researchgate.net
Table 3: Knoevenagel Condensation of Hydantoin Analogues with Aldehydes This table presents data from studies on related hydantoin structures to illustrate typical reaction conditions and outcomes.
| Hydantoin Analogue | Aldehyde | Catalyst / Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydantoin | Benzaldehyde | Ammonium Acetate / Acetic Acid | 5-Benzylidenehydantoin | 95% | google.com |
| Hydantoin | 4-Methoxybenzaldehyde | Piperidine, Acetic Acid / Toluene | 5-(4-Methoxybenzylidene)hydantoin | - | researchgate.net |
| Hydantoin | 4-Methylbenzaldehyde | Piperidine, Acetic Acid / Toluene | 5-(4-Methylbenzylidene)hydantoin | - | researchgate.net |
| 2,4-Thiazolidinedione | 4-Hydroxybenzaldehyde | L-proline / Toluene | 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | - | wikipedia.org |
Ring-Opening and Ring-Expansion Reactions
The hydantoin ring, while generally stable, can undergo cleavage under specific conditions. Alkaline or acidic hydrolysis is the most common ring-opening reaction. researchgate.net The reaction proceeds in a stepwise manner. Under basic conditions, hydroxide (B78521) attacks one of the carbonyl carbons (typically C4), leading to the cleavage of the amide bond and formation of a salt of a hydantoic acid. nih.govacs.org Prolonged heating or stronger conditions can further hydrolyze the hydantoic acid to yield the corresponding α-amino acid. nih.gov For this compound, this would ultimately produce N-(2-ethylphenyl)glycine.
Ring-expansion reactions are less common but have been reported for related imidazoline (B1206853) systems. osi.lv For example, reaction with carbenes or other reagents capable of insertion into C-N or C-C bonds could potentially lead to larger heterocyclic rings like diazepines or pyrimidines. Another pathway involves the intramolecular rearrangement of suitably substituted precursors, such as the base-catalyzed cyclization of α-cyanoureas to form bridged iminohydantoins. nih.gov
Heterocyclic Annulation and Scaffold Modification
The construction of novel polycyclic frameworks through the annulation of additional rings onto the hydantoin scaffold is a significant area of research. These strategies leverage the reactivity of the hydantoin ring nitrogens and the C5 position to build intricate, drug-like molecules.
One prominent method involves the post-condensation modification of proline-derived hydantoins to create fused tricyclic and tetracyclic systems. nih.govnih.gov In this approach, a proline derivative is first converted to a hydantoin. The subsequent reaction with reagents like phenylisocyanate or phenylthioisocyanate introduces a urea (B33335) or thiourea (B124793) functionality, which then undergoes an intramolecular, microwave-assisted cyclization to form the fused ring system. nih.gov This process is highly efficient, facilitated by fluorous synthesis techniques for purification. nih.govnih.gov
Another powerful strategy is the intramolecular cyclization of alkenyl-substituted spiro-hydantoins. researchgate.netresearchgate.net The key step is a selenium-induced amidoselenylation reaction, which proceeds with high regioselectivity. The cyclization follows a favorable 5-exo-trig pathway, leading exclusively to the formation of angularly fused tricyclic hydantoins of the homotriquinane type. researchgate.net
Ring expansion reactions offer another avenue for scaffold modification. Urea-tethered nitrile anions can undergo migratory insertion into an aromatic C-N bond, resulting in a two-carbon ring expansion and the tandem formation of a bridging hydantoin ring. nih.gov This transformation creates unique medium-sized ring scaffolds containing a strained, bridgehead hydantoin nitrogen. nih.gov
Table 1: Selected Heterocyclic Annulation Strategies for Hydantoin Analogues
| Starting Material Type | Reagents & Conditions | Resulting Scaffold | Key Features | Reference(s) |
| Proline-derived hydantoins | 1. Phenylisocyanate, DMAP, Toluene, μw (130 °C) 2. K₂CO₃, DMF, μw (100 °C) | Hydantoin-fused tricyclic systems | Microwave-assisted, high efficiency, fluorous synthesis. | nih.gov |
| Alkenyl spiro-hydantoins | Phenylselenyl chloride (PhSeCl) | Fused tricyclic homotriquinane-type hydantoins | Selenium-induced intramolecular cyclization, regiospecific 5-exo-trig closure. | researchgate.net |
| Urea-tethered nitrile anions | Base (e.g., NaHMDS) | Hydantoin-bridged medium rings | Ring-expansion via migratory insertion into an aromatic C-N bond. | nih.gov |
Mechanism-Oriented Studies of Key Transformations
Understanding the mechanisms underlying the transformations of the imidazolidine-2,4-dione ring is crucial for controlling reaction outcomes and designing new synthetic pathways.
The mechanism of the classic Bucherer-Bergs synthesis, a cornerstone for creating 5,5-disubstituted hydantoins, has been a subject of study. It is understood that various equilibria are established in the reaction mixture, and the conditions can influence the final product. nih.gov For instance, the same aminonitrile intermediate can yield different hydantoin isomers depending on whether the reaction is under acidic or alkaline conditions. nih.gov A proposed alternative pathway suggests the formation of a 4-imino-2-oxoimidazolidine ring, which subsequently hydrolyzes to the corresponding hydantoin. nih.gov
The mechanism for the formation of hydantoin-bridged medium rings has also been investigated. It is proposed to proceed through a partially concerted addition-elimination (SNAr) reaction of a nitrile-stabilized carbanion onto an unactivated aromatic C-N bond. nih.gov This is followed by the cyclization of the resulting urea anion onto the nitrile group, generating an iminohydantoin anion which is then protonated. nih.gov
Ring transformations of the hydantoin scaffold have also been mechanistically explored. The reaction of 5,5-disubstituted hydantoins with 3-(dimethylamino)-2,2-dimethyl-2H-azirine to yield 4H-imidazoles is believed to involve the formation of an intermediate isocyanate. researchgate.net This is supported by the trapping of the proposed isocyanate intermediate with an amine to form urea byproducts. researchgate.net
Table 2: Mechanistic Insights into Key Transformations of Hydantoin Analogues
| Transformation | Proposed Mechanism | Key Intermediates | Mechanistic Evidence | Reference(s) |
| Bucherer-Bergs Synthesis | Multiple equilibria; potential for alternative pathway via imino-imidazolidine. | Aminonitrile, 4-imino-2-oxoimidazolidine | Isolation of different isomers based on pH; spectroscopic data (¹³C-NMR, UV). | nih.gov |
| Hydantoin-Bridged Ring Formation | SNAr addition-elimination followed by intramolecular cyclization. | Nitrile-stabilized carbanion, iminohydantoin anion | Reaction proceeds even on unactivated arenes; structural analysis of strained bridged products. | nih.gov |
| Ring Transformation to 4H-Imidazoles | Nucleophilic attack followed by ring opening and decarboxylation. | Isocyanate | Trapping of the isocyanate intermediate with amines to form urea derivatives. | researchgate.net |
Mechanistic Investigations of Interactions with Biological Targets in Vitro and Non Clinical Relevance
Enzyme Inhibition Studies (excluding clinical outcomes)
The imidazolidine-2,4-dione scaffold is recognized for its potential to interact with and inhibit various enzymes, a characteristic attributed to its specific chemical structure.
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH leads to increased levels of these endogenous signaling lipids, which can modulate various physiological processes. A range of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been assessed for their ability to inhibit FAAH. nih.gov
While direct mechanistic studies on the interaction between 1-(2-Ethylphenyl)imidazolidine-2,4-dione and FAAH are not extensively documented, research on related compounds provides insight into potential mechanisms. For instance, studies on 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives have shown that appropriate substitutions on this chemical template can yield compounds with significant FAAH inhibitory activity. nih.gov The mechanism of inhibition by these related compounds is often non-covalent and can be non-competitive, preventing the substrate (like anandamide) from adopting its active conformation within the enzyme's catalytic site. nih.gov It is plausible that this compound could exhibit similar inhibitory potential, though specific kinetic studies are required for confirmation.
Table 1: FAAH Inhibition by Imidazolidine-2,4-dione Derivatives
| Compound Derivative | pI50 | Note |
|---|---|---|
| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione | 5.12 | nih.gov |
| 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | 5.94 | nih.gov |
Note: Data for this compound is not currently available. pI50 is the negative logarithm of the IC50 value.
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a key strategy in cancer therapy. nih.gov The imidazolidine-2,4-dione scaffold has been explored for its potential to inhibit anti-apoptotic Bcl-2 proteins. nih.gov
In a study focused on designing and synthesizing imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors, several compounds were evaluated for their inhibitory activities. nih.gov For example, one derivative, compound 8k, demonstrated superior growth inhibitory effects on K562 and PC-3 cancer cell lines when compared to a lead compound. nih.gov This suggests that the imidazolidine-2,4-dione core can be effectively modified to interact with the BH3-binding groove of anti-apoptotic proteins like Bcl-2, thereby inducing apoptosis. While these findings are promising for the general class of compounds, specific in vitro studies on this compound are necessary to determine its efficacy and mechanism of action against Bcl-2 proteins.
Beyond FAAH and Bcl-2, the broader class of imidazolidine (B613845) derivatives has been investigated for interactions with other enzyme systems. For instance, a series of 1,3-substituted imidazolidine-2,4,5-triones, which are structurally related to imidazolidine-2,4-diones, were synthesized and found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, there is currently a lack of published research investigating the specific interactions of this compound with other enzyme systems.
Receptor Binding and Modulation (Focus on Ligand-Receptor Dynamics)
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The imidazolidine-2,4-dione structure has been implicated in the modulation of several key receptor systems.
The cannabinoid receptors, CB1 and CB2, are primary targets of the endocannabinoid system and are involved in a wide array of physiological processes. caymanchem.com Several derivatives of imidazolidine-2,4-dione have been identified as ligands for these receptors, with some acting as inverse agonists. nih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response.
Specifically, certain 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one and 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives have been described as CB1 cannabinoid receptor ligands. nih.gov It is important to note that strategic chemical modifications to these structures can produce FAAH inhibitors that are devoid of affinity for cannabinoid receptors, highlighting the nuanced structure-activity relationships. nih.gov At present, there are no specific studies detailing the binding affinity or functional activity of this compound at either the CB1 or CB2 receptor.
Table 2: Cannabinoid Receptor Interaction of Related Scaffolds
| Compound Class | Target Receptor | Observed Activity |
|---|---|---|
| 3-substituted 5,5'-diphenylimidazolidine-2,4-dione derivatives | CB1 | Ligand Binding |
| 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives | CB1 | Ligand Binding |
Note: Specific data for this compound is not currently available.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and certain chemical compounds. wikipedia.org Blockade of the TRPV1 channel is an area of interest for the development of new analgesics. nih.gov
While the potential for various chemical scaffolds to act as TRPV1 antagonists has been explored, there is currently no published scientific literature that specifically investigates or establishes a link between this compound and the blockade of the TRPV1 channel. Further research is required to determine if this compound has any activity at this particular receptor.
Neuropeptide Y Y2 (NPY Y2) Receptor Modulation
The imidazolidine-2,4-dione (also known as hydantoin) scaffold is a core component in a variety of biologically active compounds. While this structural motif is explored for diverse therapeutic targets, literature specifically detailing the interaction of This compound with the Neuropeptide Y Y2 (NPY Y2) receptor is not extensively available in current scientific research. The NPY Y2 receptor, a G-protein coupled receptor, is a known target for regulating physiological processes such as appetite and pain. nih.gov
However, the versatility of the imidazolidine-2,4-dione core allows for its incorporation into molecules targeting the central nervous system. For instance, various arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their affinity towards the serotonin (B10506) transporter (SERT) and 5-HT1A receptors. nih.gov These studies demonstrate that modifications to the imidazolidine-2,4-dione structure can yield compounds with significant neuroactive potential, although this does not directly imply activity at the NPY Y2 receptor. Further research would be required to establish any modulatory effect of this compound on NPY Y2 receptor activity.
Antimicrobial Activity Mechanisms (In Vitro Investigations)
The imidazolidine-2,4-dione scaffold is a recurring structural feature in compounds investigated for antimicrobial properties. Various derivatives have demonstrated inhibitory effects against a range of bacterial and fungal pathogens. ceon.rs Research indicates that the core hydantoin (B18101) ring is integral to the biological activity observed in different series of these compounds. ceon.rsresearchgate.net The antimicrobial effects are often influenced by the specific substituents attached to the core ring structure and the concentration of the compound tested. ceon.rs
Studies on different series of imidazolidine-2,4-dione derivatives have shown moderate antibacterial and weak antifungal activity against various microorganisms. ceon.rs For example, certain synthesized derivatives have been tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showing a spectrum of activity that underscores the potential of this chemical class in developing new antimicrobial agents. researchgate.netresearchgate.net
The antibacterial and antifungal efficacy of imidazolidine-2,4-dione derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies reveal key insights into the features that govern their antimicrobial potential.
A general observation is that the main antimicrobial effect is related to the presence of the imidazolidinone moiety itself, though activity can be modulated by various functional groups. nih.gov For instance, the introduction of certain substituents, such as a chlorine atom on an attached phenyl ring, can enhance inhibitory effects against bacteria like Escherichia coli. researchgate.net
Fusion of the hydantoin ring to other cyclic systems can also impact activity. Fused bicyclic hydantoin derivatives have been shown to exhibit the highest inhibitory activity in some series. ceon.rs In other studies, hybridization of the imidazolidine scaffold with other heterocyclic moieties, such as quinoxaline (B1680401), resulted in compounds with strong activity against all tested organisms. nih.gov
The table below summarizes key SAR findings for imidazolidine-2,4-dione derivatives based on available literature.
| Structural Modification | Observed Impact on Antimicrobial Activity | Reference Compound Class |
| Substitution on Phenyl Ring at N1/N3 | The type of substituent (e.g., halogenated, alkylated) is important for activity. nih.gov | N-aryl substituted 5-imino-4-thioxo-2-imidazolidinones |
| Fusion of Heterocyclic Rings | Fusion with a quinoxaline moiety led to strong activity against tested bacteria and fungi. nih.gov | Imidazo[4,5-b]quinoxalines |
| Fused Bicyclic Systems | Fused bicyclic hydantoins demonstrated the highest inhibitory activity in a tested series. ceon.rs | Organoselenium-induced cyclized derivatives |
| Substitution at C5 | Replacing a thioxo group at C5 with a substituted pyrazolone (B3327878) moiety had a slight effect on antibacterial activity. nih.gov | Imidazolidin-4-ylidenepyrazolone-5(4H)-ones |
The mechanisms through which imidazolidine-2,4-dione derivatives exert their antimicrobial effects are varied and depend on the specific structure of the compound. In vitro investigations have pointed to several potential modes of action.
One proposed mechanism involves the inhibition of key bacterial enzymes. Certain 5-benzylidene-3-(3-phenylallylideneamino) imidazolidine-2,4-dione derivatives have been identified as potent inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net This inhibition disrupts bacterial proliferation, leading to cell death.
Another mechanism involves the suppression of virulence factors, which are molecules that enable pathogens to infect a host. A study on novel imidazolidine-2,4-dione derivatives demonstrated their ability to inhibit the production of virulence factors in Pseudomonas aeruginosa, such as protease and hemolysin. nih.gov A docking study suggested that this inhibition may occur through binding to quorum-sensing receptors (LasR and RhlR), which regulate the expression of virulence genes. nih.gov
Interaction with Other Biomolecules (e.g., Protein Binding, DNA Intercalation)
Beyond antimicrobial targets, the imidazolidine-2,4-dione scaffold has been shown to interact with various other significant biomolecules, including enzymes and nucleic acids. These interactions are fundamental to their potential applications in other therapeutic areas, such as oncology.
Some imidazolidine-based derivatives have been found to bind to DNA. For example, isatin-based imidazolidine derivatives can interact with double-stranded DNA through a mixed mode of binding that includes hydrophobic interactions and hydrogen bonding. nih.gov Other related imidazole (B134444) derivatives have been designed as dual DNA intercalators and topoisomerase II inhibitors, suggesting that the core structure can be adapted to damage DNA within cancer cells. nih.gov
The scaffold is also a key feature in molecules designed to inhibit specific proteins. Derivatives of imidazolidine-2,4-dione have been synthesized as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are crucial targets in cancer therapy. nih.gov These findings highlight the capacity of the imidazolidine-2,4-dione structure to serve as a platform for developing targeted protein inhibitors.
The table below summarizes some of the documented interactions of imidazolidine-2,4-dione derivatives with various biomolecules.
| Biomolecule Target | Type of Interaction / Effect | Investigated Compound Class |
| DNA | DNA binding via hydrophobic and hydrogen bond interactions. nih.gov | Isatin-based imidazolidine derivatives |
| DNA / Topoisomerase II | Dual DNA intercalation and inhibition of Topoisomerase II. nih.gov | Imidazole-2-thiones linked to acenaphythylenone |
| Bcl-2 Family Proteins | Inhibition of anti-apoptotic proteins. nih.gov | N-sulfonyl-3-phenylpropanamide derivatives |
| Pseudomonas aeruginosa Virulence Factors | Inhibition of protease and hemolysin production. nih.gov | Various substituted imidazolidine-2,4-diones |
| DNA Gyrase | Enzyme inhibition. researchgate.net | 5-benzylidene-3-(3-phenylallylideneamino) derivatives |
Advanced Material Science and Industrial Applications of Imidazolidine 2,4 Dione Derivatives Excluding Biomedical Devices
Corrosion Inhibition Mechanisms and Performance
Imidazolidine-2,4-dione derivatives have demonstrated considerable efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.
The adsorption of imidazolidine-2,4-dione derivatives on metal surfaces is a complex process influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment. These molecules typically contain heteroatoms such as nitrogen and oxygen, which possess lone pairs of electrons, as well as aromatic rings with π-electrons. These features facilitate the adsorption of the inhibitor onto the metal surface through various interactions, including electrostatic attraction between charged molecules and the charged metal surface, and the formation of coordinate bonds between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal atoms.
Studies on related compounds, such as 5,5-diphenylimidazolidine-2,4-dione, indicate that the adsorption process often follows the Langmuir adsorption isotherm. sciencescholar.usresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be characterized by thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process.
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization studies on imidazolidine-2,4-dione derivatives have shown that they often act as mixed-type inhibitors. sciencescholar.usresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is evident from the shift of both the anodic and cathodic branches of the polarization curves to lower current densities upon the addition of the inhibitor.
EIS measurements provide further insights into the inhibitor's mechanism. For imidazolidine-2,4-dione derivatives, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed with increasing inhibitor concentration. sciencescholar.us The increase in Rct signifies a slowing down of the corrosion rate, while the decrease in Cdl is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules.
Table 1: Electrochemical Data for a Representative Imidazolidine-2,4-dione Derivative as a Corrosion Inhibitor for Mild Steel in 1 M HCl
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) |
| 0 | 980 | - | 45 |
| 1 x 10⁻⁶ | 450 | 54.1 | 110 |
| 1 x 10⁻⁵ | 210 | 78.6 | 245 |
| 1 x 10⁻⁴ | 95 | 90.3 | 520 |
| 1 x 10⁻³ | 48 | 95.1 | 980 |
Note: Data is representative of imidazolidine-2,4-dione derivatives and is based on studies of compounds like 5,5-diphenylimidazolidine-2,4-dione.
Polymer Chemistry: Role as Monomers or Modifiers
The unique structure of the imidazolidine-2,4-dione ring system allows for its incorporation into polymers, either as a monomeric unit or as a modifying additive to impart specific properties to the polymer matrix.
For instance, certain derivatives of imidazolidine-2,4-dione, such as 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin and hydroxymethyl-5,5-dimethylhydantoin, are utilized as antimicrobial additives in a variety of synthetic polymers. prepchem.com These compounds act as formaldehyde-releasing agents, providing long-term protection against microbial growth in materials like adhesives, sealants, and coatings. prepchem.com
Furthermore, the potential of fluorinated hydantoins to serve as monomers in the synthesis of high-performance polymers is an area of active research. epa.gov The incorporation of the hydantoin (B18101) moiety and fluorine atoms into the polymer backbone could enhance thermal stability, chemical resistance, and other desirable properties, making these polymers suitable for demanding applications in the aerospace and electronics industries. epa.gov
Use as Intermediates in Fine Chemical Synthesis
Imidazolidine-2,4-diones are versatile intermediates in organic synthesis, providing a scaffold for the construction of a wide array of more complex molecules. Their synthesis can be achieved through various methods, including the well-known Bucherer-Bergs reaction from aldehydes or ketones, or via the cyclization of amino acids. sciencescholar.usbldpharm.com
The reactivity of the imidazolidine-2,4-dione ring, particularly at the nitrogen and carbon positions, allows for a variety of chemical transformations. These include N-alkylation, N-arylation, and condensation reactions at the C-5 position. This chemical versatility makes them valuable starting materials in the synthesis of fine chemicals, including pharmaceuticals and other biologically active compounds. bldpharm.combldpharm.com For example, they serve as precursors for the synthesis of substituted amino acids and various heterocyclic compounds. bldpharm.com
Precursors in Agrochemical Research
The biological activity of imidazolidine-2,4-dione derivatives extends to the field of agriculture, where they have been investigated as potential agrochemicals. Some derivatives have been reported to exhibit plant growth inhibitory properties, suggesting their potential use as herbicides. bldpharm.com
Moreover, the imidazolidine-2,4-dione core structure serves as a precursor in the synthesis of new agrochemicals. By modifying the substituents on the ring, chemists can fine-tune the biological activity to target specific weeds, fungi, or insects. The development of novel synthetic routes to functionalized imidazolidine-2,4-diones is therefore of significant interest to the agrochemical industry.
Future Research Directions and Emerging Trends for Imidazolidine 2,4 Dione Chemistry
Development of Novel Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of hydantoin (B18101) derivatives, aiming to reduce the environmental impact of chemical processes. eurekaselect.comresearchgate.netingentaconnect.com Future research on 1-(2-Ethylphenyl)imidazolidine-2,4-dione would likely focus on adopting these greener approaches.
Key green synthetic strategies that could be applied include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of hydantoin and its derivatives. eurekaselect.comresearchgate.netresearchgate.nethacettepe.edu.trnih.gov For the synthesis of this compound, microwave irradiation could be employed in the cyclization step, potentially leading to a more efficient and environmentally friendly process.
Ultrasound Irradiation: Similar to microwave assistance, ultrasound has been shown to be an effective energy source for promoting chemical reactions, including the synthesis of 5,5-disubstituted hydantoins. researchgate.net Its application could offer a milder and more energy-efficient route.
Solvent-Free and Solid-Phase Synthesis: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. eurekaselect.comresearchgate.net Mechanochemical methods, such as ball-milling, have been successfully used for the eco-friendly preparation of hydantoins. acs.org Solid-phase synthesis, where reactants are attached to a solid support, facilitates purification and can be adapted for combinatorial library synthesis. eurekaselect.com
Use of Greener Catalysts and Solvents: Research is ongoing to replace hazardous reagents and solvents with more benign alternatives. researchgate.net For instance, the use of water as a solvent in the synthesis of phenytoin (B1677684), a well-known hydantoin derivative, has been reported. researchgate.net Exploring similar aqueous-based systems or employing recyclable catalysts like montmorillonite (B579905) K-10 could be a key research direction. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Hydantoins
| Feature | Conventional Synthesis | Green Synthesis |
| Energy Source | Thermal heating | Microwaves, Ultrasound |
| Solvents | Often volatile organic solvents | Water, Ionic liquids, Solvent-free |
| Catalysts | Often stoichiometric and/or hazardous reagents | Recyclable catalysts (e.g., clays), Biocatalysts |
| Reaction Time | Often several hours | Can be reduced to minutes |
| Work-up | Typically involves extraction and chromatography | Simplified, often filtration suffices |
Advanced Computational Design and Predictive Modeling
Computational chemistry plays a crucial role in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. nih.govnih.gov For this compound, computational studies could provide valuable insights into its potential biological activity and physical properties.
Future research in this area could involve:
Molecular Docking Studies: These simulations can predict the binding affinity and orientation of a ligand (in this case, this compound) within the active site of a biological target. nih.govresearchgate.net This can help in identifying potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for a range of N-aryl hydantoins, the activity of the 2-ethylphenyl derivative could be predicted.
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including electronic structure, reactivity indices, and spectroscopic data. These calculations can aid in understanding the molecule's behavior and in interpreting experimental results.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with its environment, such as a protein or a solvent, over time.
Exploration of New Chemical Reactivity Profiles
While the fundamental reactivity of the hydantoin ring is well-established, there is ongoing research to discover new transformations and expand its synthetic utility. acs.org Future studies on this compound could explore its reactivity in novel chemical reactions.
Areas for exploration include:
Selective Functionalization: Developing methods for the selective modification of the hydantoin ring at specific positions (N-1, N-3, or C-5) in the presence of the 2-ethylphenyl group is of interest. For instance, direct N1-selective alkylation of hydantoins has been achieved using specific potassium bases. jst.go.jp
Ring-Opening and Ring-Transformation Reactions: Investigating the conditions under which the imidazolidine-2,4-dione ring can be opened or transformed into other heterocyclic systems could lead to new synthetic pathways and novel molecular scaffolds. rsc.orgwikipedia.org
Catalytic C-H Activation: Direct functionalization of the C-H bonds on the ethylphenyl substituent, catalyzed by transition metals, could provide a streamlined route to more complex derivatives without the need for pre-functionalized starting materials.
Integration with Materials Science for Novel Functional Materials
The hydantoin scaffold is not only important in medicinal chemistry but also shows promise in the development of functional materials. rsc.orgnih.govrsc.orgtandfonline.com this compound could serve as a building block for new polymers and materials with unique properties.
Emerging trends in this area include:
Hydantoin-Based Polymers: The synthesis of polymers incorporating the hydantoin moiety has led to materials with interesting properties, such as biocidal activity. rsc.orgnih.govrsc.org The N-halamine derivatives of these polymers, where a halogen is bonded to one of the nitrogen atoms of the hydantoin ring, are effective antimicrobial agents.
Stimuli-Responsive Materials: The ability of the hydantoin ring to participate in hydrogen bonding and other non-covalent interactions could be exploited to create materials that respond to external stimuli such as pH, temperature, or light.
Organic Electronics: The electronic properties of N-aryl hydantoins could be tuned by modifying the substituents on the aromatic ring, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Table 2: Potential Applications of Hydantoin-Based Materials
| Material Type | Potential Application | Key Property of Hydantoin |
| N-Halamine Polymers | Antimicrobial surfaces, Water purification | Ability to form stable N-halogen bonds |
| Stimuli-Responsive Gels | Drug delivery, Sensors | Hydrogen bonding capabilities |
| Organic Semiconductors | OLEDs, OFETs | Tunable electronic properties |
Deepening Mechanistic Understanding of Molecular Interactions (non-clinical)
A fundamental understanding of the non-covalent interactions involving the imidazolidine-2,4-dione scaffold is crucial for predicting its behavior in various environments. Future research will likely employ a combination of experimental and computational techniques to probe these interactions in a non-clinical context.
Key areas of focus include:
Hydrogen Bonding Studies: The hydantoin ring has both hydrogen bond donors (N-H groups) and acceptors (C=O groups). Detailed studies of its hydrogen bonding patterns with different solvents and other molecules can provide insights into its solubility, crystal packing, and interactions with other materials.
π-Stacking and Other Non-Covalent Interactions: The phenyl group in this compound can participate in π-stacking interactions. Understanding the interplay between these and other weak interactions is important for crystal engineering and the design of self-assembling systems.
Reaction Mechanism Investigations: Detailed mechanistic studies of the reactions used to synthesize and modify hydantoins, such as the Ullmann condensation or Buchwald-Hartwig amination, can lead to the development of more efficient and selective synthetic methods. acs.orgacs.org
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 2-Ethylphenyl chloride, K₂CO₃, DMF, 80°C, 12h | 65–75 | |
| Thionation | Lawesson’s reagent, dioxane, reflux, 24h | 70–80 |
Advanced Synthesis: How can researchers optimize yields of thioxo derivatives?
Methodological Answer:
Key strategies include:
- Solvent Selection : Anhydrous dioxane minimizes side reactions during thionation .
- Catalysis : Adding catalytic iodine enhances Lawesson’s reagent efficiency by activating intermediate species .
- Reaction Monitoring : Use mass spectrometry (MS) to track the transition from m/z 243.035 (parent) to 259.013 (thioxo product) .
Basic Characterization: What spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- NMR : NMR detects aromatic protons (δ 7.2–7.6 ppm) and ethyl group signals (δ 1.2–1.4 ppm, triplet). NMR confirms carbonyl carbons (δ 170–175 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogs like 1-(4-methoxyphenyl)imidazolidine-2,4-dione (R-factor = 0.064) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 243.035 for intermediates) .
Advanced Spectral Analysis: How to resolve overlapping signals in 1H^1H1H NMR spectra of analogs?
Methodological Answer:
- Decoupling Experiments : Use - HSQC to assign coupled protons.
- Solvent Effects : Deuterated DMSO or CDCl₃ shifts aromatic protons differently, reducing overlap .
- Dynamic NMR : Variable-temperature NMR resolves conformational exchange broadening in ethyl groups .
Basic Pharmacological Activity: What biological targets are associated with this compound?
Methodological Answer:
- Receptor Antagonism : Analogs like 1-(biphenyl-4-ylmethyl)imidazolidine-2,4-dione show affinity for cannabinoid CB2 receptors (IC₅₀ = 54 nM) .
- Antifungal Activity : Thioxo derivatives exhibit activity against Candida spp. via inhibition of ergosterol biosynthesis .
Advanced Structure-Activity Relationship (SAR): How do substituents influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Fluorine or chlorine at the phenyl ring enhances receptor binding (e.g., BK B2 receptor antagonists with IC₅₀ < 100 nM) .
- Thioxo Modification : Replacing carbonyl with thioxo improves antifungal potency by 3–5-fold .
Table 2: SAR Trends for Antifungal Analogs
| Substituent | MIC (μg/mL) against C. albicans |
|---|---|
| -H | 32 |
| -S (thioxo) | 8 |
Basic Analytical Challenges: What methods quantify impurities in synthesized batches?
Methodological Answer:
- HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities. Example: 85:15 acetonitrile/water mobile phase .
- TLC : Silica gel plates (hexane/EtOAc 7:3) monitor reaction progress (Rf = 0.25 for intermediates) .
Advanced Data Contradictions: How to address discrepancies in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HEK293 for receptor assays) .
- Structural Validation : Confirm stereochemistry via X-ray crystallography, as conflicting data may arise from racemic mixtures .
- Meta-Analysis : Cross-reference pharmacological data from multiple studies (e.g., ChEMBL, PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
